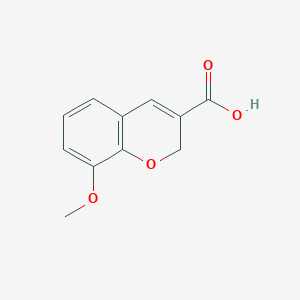

8-Methoxy-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality 8-Methoxy-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZSTIKIWWEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377190 | |

| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-59-6 | |

| Record name | 8-Methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class, a group of compounds widely distributed in nature and known for their diverse pharmacological activities. The chromene scaffold is a privileged structure in medicinal chemistry, and its derivatives have garnered significant interest for their potential therapeutic applications, particularly as anti-inflammatory and neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activity, and potential therapeutic applications of 8-Methoxy-2H-chromene-3-carboxylic acid, with a focus on its role as a lead compound in drug discovery.

Physicochemical Properties

8-Methoxy-2H-chromene-3-carboxylic acid is a solid at room temperature with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . A closely related and often precursor compound is 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-methoxycoumarin-3-carboxylic acid), which has the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol [1][2][3]. The presence of the methoxy group and the carboxylic acid moiety are key structural features that influence its biological activity and potential for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | |

| CAS Number | 57543-59-6 | |

| Appearance | Solid | |

| Related Compound | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | [1][2][3] |

| Related Compound MF | C₁₁H₈O₅ | [1][2][3] |

| Related Compound MW | 220.18 g/mol | [1][2][3] |

| Related Compound CAS | 2555-20-6 | [1][2][3] |

Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid

The synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid can be achieved through several synthetic routes. A common and effective method is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound like malonic acid, followed by subsequent reactions.

Experimental Protocol: Knoevenagel Condensation for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

This protocol describes the synthesis of the coumarin precursor, which can be further modified to yield the target 2H-chromene derivative.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a sufficient amount of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the resulting solid precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.

A similar procedure can be adapted for the synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid by modifying the starting materials and reaction conditions, for instance, by using a different active methylene compound or by subsequent reduction of the 2-oxo group. Another approach involves the derivatization of a 3-cyano-2H-chromene, which can be synthesized from salicylaldehydes and acrylonitrile[4].

Biological Activity and Mechanism of Action

Derivatives of 8-methoxy-chromene have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Anti-inflammatory Activity

Research on related compounds, such as 8-methoxy-chromen-2-one, has shown potent anti-inflammatory effects in a rat model of collagen-induced arthritis. This activity is attributed to the downregulation of nitric oxide (NO), NF-κB, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, studies on psoralen derivatives, which share structural similarities, indicate that 8-methoxypsoralen can inhibit the production of prostaglandin E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[5]. This inhibition is mediated through the suppression of IκBα, p38 MAPK, and JNK phosphorylation, as well as the nuclear translocation of the p65 subunit of NF-κB[5].

Potential in Neurological Disorders

While direct evidence for the efficacy of 8-Methoxy-2H-chromene-3-carboxylic acid in neurological disorders is limited, the anti-inflammatory and neuroprotective effects of related phenolic acids and chromene derivatives suggest its potential in this area[6]. Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. By inhibiting pro-inflammatory mediators and signaling pathways in the central nervous system, this compound could potentially mitigate neuronal damage and disease progression. Further research is warranted to explore the neuroprotective effects of 8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives.

Signaling Pathway

The anti-inflammatory effects of 8-methoxy-chromene derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

Biological Activity of 8-Methoxy-2H-chromene-3-carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes, a class of heterocyclic compounds, form the core structure of many biologically active molecules, including flavonoids and tocopherols. Their derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This technical guide focuses on the biological activity of 8-Methoxy-2H-chromene-3-carboxylic acid and its closely related derivatives. While specific biological data for 8-Methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) is limited in publicly available literature, this document provides a comprehensive overview of the activities of structurally similar compounds, offering insights into its potential therapeutic applications. The guide details experimental protocols for key biological assays and visualizes implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of 8-methoxy-chromene. It is crucial to note that these data are for structurally related compounds and not for 8-Methoxy-2H-chromene-3-carboxylic acid itself, unless otherwise specified.

Table 1: Anticancer Activity of 8-Methoxycoumarin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 | [1] |

| 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 41 | [1] |

| 8-methoxycoumarin-3-carboxamide derivative 5 | HepG2 (Liver Cancer) | Antiproliferative | 0.9 | [1] |

| Staurosporine (Control) | HepG2 (Liver Cancer) | Antiproliferative | 8.4 | [1] |

Table 2: Anti-inflammatory Activity of Chromene Derivatives

| Compound | Cell Line/System | Assay | Inhibition | Reference |

| 8-methoxy-chromen-2-one (MCO) | LPS-stimulated J774 cells | Cytokine and NF-κB inhibition | Data not quantified | [2] |

| Chromene-based TNF-alpha inhibitors | Human PBMC | LPS-induced TNF-alpha production | Data not quantified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chromene derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of a compound on cancer cell lines.[4][5]

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-Methoxy-2H-chromene-3-carboxylic acid derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 550-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a key pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Assay:

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the mixture is incubated for another 10 minutes.

-

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the results of the treated cells with the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).

Procedure:

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9][10][11]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of chromene derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[12][13][14] Many anti-inflammatory compounds, including chromene derivatives, exert their effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17][18][19] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

Caption: Potential modulation of the MAPK signaling pathway by chromene derivatives.

Conclusion

While direct experimental evidence for the biological activity of 8-Methoxy-2H-chromene-3-carboxylic acid is currently sparse, the extensive research on its structural analogs strongly suggests its potential as a pharmacologically active agent. The data on related 8-methoxycoumarin derivatives indicate promising anticancer and anti-inflammatory properties. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to systematically investigate the therapeutic potential of this and other novel chromene compounds. Further studies are warranted to elucidate the specific biological profile of 8-Methoxy-2H-chromene-3-carboxylic acid and to explore its mechanism of action in greater detail.

References

- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 15. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the existing literature on its synthesis, physicochemical properties, and biological activities, with a particular focus on its potential as an anticancer and anti-inflammatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities.[1] The substituent at the 3-position of the coumarin nucleus plays a crucial role in determining the biological profile of these derivatives. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, characterized by a carboxylic acid moiety at the 3-position and a methoxy group at the 8-position, has been the subject of investigation for its therapeutic potential. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol .[2][3]

| Property | Value | Reference |

| CAS Number | 2555-20-6 | [2][3] |

| Molecular Formula | C₁₁H₈O₅ | [2][3] |

| Molecular Weight | 220.18 g/mol | [2][3] |

| Appearance | Solid | |

| IUPAC Name | 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid |

Synthesis

The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is typically achieved through a Knoevenagel condensation reaction, followed by hydrolysis.

Knoevenagel Condensation

A common synthetic route involves the Knoevenagel condensation of an appropriately substituted salicylaldehyde, in this case, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with a malonic ester, such as dimethyl malonate or diethyl malonate.[4][5] This reaction is often catalyzed by a base like piperidine acetate in the presence of a salt such as lithium sulfate and can be facilitated by sonication.[4][5]

Experimental Protocol: Synthesis of Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate [4][5]

-

In a round-bottom flask, combine one equivalent of o-vanillin and 1.2 equivalents of dimethyl malonate.

-

Add 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate to the mixture.

-

Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:8).

-

Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

-

Purify the product by crystallization from a mixture of ethyl acetate and hexane (1:1) to yield methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate as a yellow solid.

Hydrolysis

General Workflow for Synthesis

Caption: Synthetic workflow for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Biological Activity and Therapeutic Potential

Anticancer Activity

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has demonstrated notable antiproliferative activity. A study investigating a series of 8-methoxycoumarin derivatives reported that the carboxylic acid form (referred to as compound 8 in the study) exhibited a significant inhibitory effect on the growth of the HepG2 human liver cancer cell line.[6]

Table 1: In Vitro Anticancer Activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid and a Key Derivative [6]

| Compound | Cell Line | IC₅₀ (µM) |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | HepG2 | 5 |

| 5-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | HepG2 | 41 |

The data suggests that the unsubstituted 8-methoxycoumarin-3-carboxylic acid is significantly more potent than its 5-bromo derivative, indicating that substitutions on the benzene ring can have a profound impact on cytotoxic activity.[6]

The proposed mechanism of action for the anticancer effects of related coumarin derivatives involves the induction of apoptosis and cell cycle arrest.[1][7] While the specific signaling pathways modulated by 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have not been fully elucidated, studies on similar coumarin structures suggest the potential involvement of the PI3K/Akt and MAPK signaling pathways.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Potential Anticancer Signaling Pathways

Caption: Potential signaling pathways modulated by 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] While specific quantitative data for the COX-2 inhibitory activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is not available in the reviewed literature, its structural similarity to other known anti-inflammatory coumarins suggests it may have similar potential. The anti-inflammatory effects of some coumarins are also linked to the modulation of the NF-κB and MAPK signaling pathways.[12]

Future Directions

The current body of research on 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid indicates its promise as a scaffold for the development of novel anticancer and potentially anti-inflammatory drugs. Future research should focus on:

-

Comprehensive Biological Evaluation: Screening the compound against a wider panel of cancer cell lines and in various in vitro and in vivo models of inflammation to better define its therapeutic window and potential applications.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetically accessible coumarin derivative with demonstrated in vitro anticancer activity. While further research is required to fully characterize its pharmacological profile and mechanism of action, the existing data provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. This technical guide serves as a foundational resource to aid researchers in these future endeavors.

References

- 1. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. article.sapub.org [article.sapub.org]

- 5. sapub.org [sapub.org]

- 6. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chromene-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of chromene-3-carboxylic acids, a core scaffold in medicinal chemistry. This document details the evolution of synthetic methodologies, presents key quantitative biological data, and visualizes associated signaling pathways and experimental workflows to offer a thorough resource for researchers in drug discovery and development.

A Historical Perspective: From Natural Products to Synthetic Versatility

The story of chromene-3-carboxylic acids is intrinsically linked to the broader class of coumarins, naturally occurring benzopyran-2-ones found in many plants. The initial synthesis of the parent compound, coumarin-3-carboxylic acid (also known as 2-oxo-2H-chromene-3-carboxylic acid), dates back to the late 19th century. A pivotal moment in its history was the work of Stuart in 1886, who reported its preparation through the condensation of salicylaldehyde with malonic acid.[1] This reaction, a variation of the now well-established Knoevenagel condensation, laid the foundation for the synthesis of a vast array of substituted chromene-3-carboxylic acids.[1][2]

Early methods relied on heating salicylaldehyde and malonic acid in the presence of catalysts like amines, amine salts, or acetic acid.[1] For instance, German patents from that era describe the use of piperidine as a catalyst, achieving yields of up to 80%.[1] These early procedures, while groundbreaking, often required significant amounts of catalyst and subsequent purification steps to obtain a pure product.[1]

The 20th and 21st centuries have witnessed a remarkable evolution in the synthesis of these compounds, driven by the quest for greater efficiency, milder reaction conditions, and broader substrate scope. Modern approaches include microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. More recently, transition-metal catalysis, such as the rhodium(III)-catalyzed redox-neutral C–H activation and [3 + 3] annulation cascade, has enabled the efficient one-pot synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones.[3][4][5][6][7] This method represents a significant advancement, offering a novel and versatile route to this important scaffold.[4]

The enduring interest in chromene-3-carboxylic acids stems from their diverse and potent biological activities. Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents, solidifying their status as a "privileged scaffold" in medicinal chemistry.[8][9][10][11][12]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of chromene-3-carboxylic acids has evolved significantly over time. Below are detailed protocols for both a classical and a modern synthetic method.

Classical Synthesis: Knoevenagel Condensation of Salicylaldehyde and Malonic Acid

This method, a cornerstone of chromene-3-carboxylic acid synthesis, involves the base-catalyzed condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.

Reaction:

-

Reactants: Salicylaldehyde, Malonic Acid

-

Catalyst: Piperidine

-

Solvent: Ethanol or Pyridine

-

Product: 2-Oxo-2H-chromene-3-carboxylic acid

Detailed Protocol:

-

To a solution of salicylaldehyde (1 equivalent) in ethanol, add malonic acid (1.1 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis

Caption: Mechanism of the Knoevenagel condensation for coumarin synthesis.

Modern Synthesis: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

This contemporary method provides an efficient and redox-neutral pathway to 2H-chromene-3-carboxylic acids.

Reaction:

-

Reactants: N-Phenoxyacetamide, Methyleneoxetanone

-

Catalyst: [Cp*RhCl₂]₂

-

Base: Cesium Acetate (CsOAc)

-

Solvent: Acetonitrile (MeCN)

-

Product: 2H-Chromene-3-carboxylic acid

Detailed Protocol:

-

In a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-phenoxyacetamide (1 equivalent), methyleneoxetanone (1.5 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2 equivalents).

-

Add anhydrous acetonitrile as the solvent.

-

Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2H-chromene-3-carboxylic acid.[4]

Biological Activities and Quantitative Data

Chromene-3-carboxylic acid derivatives have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data for their anticancer and antimicrobial properties.

Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[f]chromene derivatives | MCF-7 (Breast) | 0.32 - 11.7 | [9][13] |

| Benzo[f]chromene derivatives | HCT-116 (Colon) | 0.2 - 5.32 | [9] |

| Benzo[f]chromene derivatives | HepG-2 (Liver) | 0.4 - 9.4 | [9] |

| 4H-Chromene-3-carboxylate derivatives | MCF-7 (Breast) | 2.7 | [9] |

| Chromene-based sulfonamides | HepG-2 (Liver) | ~23.42 | [14] |

| Lanthanide complexes of Coumarin-3-carboxylic acid | K-562 (Leukemia) | 108.39 (Sm-complex) | [15] |

| Lanthanide complexes of Coumarin-3-carboxylic acid | K-562 (Leukemia) | 164.52 (Gd-complex) | [15] |

Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus | 4 - 32 | [16][17] |

| Halogenated 3-nitro-2H-chromenes | Staphylococcus epidermidis | 1 - 4 | [16] |

| Chromene azo derivatives | Gram-positive bacteria | 0.007 - 3.9 | [18] |

| Chromene azo derivatives | Fungi | 0.12 - 0.49 | [18] |

| Coumarin-3-carboxylic acid | Bacillus cereus | 32 | [11] |

Signaling Pathways and Experimental Workflows

The diverse biological effects of chromene-3-carboxylic acids are a result of their interaction with various cellular targets and signaling pathways.

Inhibition of Bacterial DNA Gyrase

Certain chromene derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[10] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Simplified Signaling Pathway of DNA Gyrase Inhibition

Caption: Inhibition of DNA gyrase by chromene derivatives.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel chromene-3-carboxylic acid derivatives for anticancer activity typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo models.

General Workflow for Anticancer Drug Screening

Caption: A typical workflow for screening anticancer compounds.

Conclusion and Future Directions

From their initial discovery through classical organic reactions to their synthesis via cutting-edge catalytic methods, chromene-3-carboxylic acids have remained a focal point of chemical and pharmacological research. The versatility of this scaffold allows for extensive derivatization, leading to a broad range of biological activities. The quantitative data presented herein underscore their potential as leads for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds through detailed structure-activity relationship studies. The rich history and promising future of chromene-3-carboxylic acids ensure their continued importance in the field of drug discovery.

References

- 1. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - 2HâChromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral CâH Activation/[3 + 3] Annulation Cascade - Organic Letters - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 8-Methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-2H-chromene-3-carboxylic acid, a member of the coumarin family, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Introduction

Coumarins are a class of naturally occurring and synthetic compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[1]. The 8-Methoxy-2H-chromene-3-carboxylic acid scaffold, in particular, has been the subject of investigations aimed at elucidating its therapeutic potential and mechanism of action. This guide consolidates the current understanding of its primary biological targets and associated pathways.

Anticancer Activity

Derivatives of 8-Methoxy-2H-chromene-3-carboxylic acid have demonstrated notable antiproliferative activity against various cancer cell lines. The primary focus of existing research has been on hepatocellular carcinoma.

Quantitative Data: Antiproliferative Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 8-Methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | MTT Assay | 5 | [2] |

| Compound 5 (a carboxamide derivative) | HepG2 (Liver Cancer) | MTT Assay | 0.9 | [2] |

| Staurosporine (Control) | HepG2 (Liver Cancer) | MTT Assay | 8.4 | [2] |

Proposed Mechanism of Action

The anticancer effect of 8-Methoxy-2H-chromene-3-carboxylic acid derivatives is believed to be multifactorial, primarily involving the induction of apoptosis and inhibition of crucial cellular machinery.

-

Induction of Apoptosis: A key mechanism is the activation of effector caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade[2].

-

Inhibition of β-tubulin Polymerization: Certain derivatives have been shown to inhibit the polymerization of β-tubulin, a critical component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis[2].

Signaling Pathway

Experimental Protocols

-

Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 8-Methoxy-2H-chromene-3-carboxylic acid or its derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using a dose-response curve.

Anti-inflammatory Activity

A closely related compound, 8-methoxy-chromen-2-one (MCO), has been investigated for its anti-inflammatory properties, suggesting a similar potential for 8-Methoxy-2H-chromene-3-carboxylic acid.

Key Findings in a Preclinical Model

In a rat model of collagen-induced arthritis, MCO treatment led to a significant reduction in:

-

Pro-inflammatory cytokines: TNF-α, IL-1β, and IL-6.

-

Nitric Oxide (NO) levels.

Proposed Mechanism of Action

The anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, the production of inflammatory mediators is suppressed.

Signaling Pathway

Experimental Protocols

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Nuclear Extraction: Isolate nuclear extracts from the cells.

-

NF-κB DNA Binding Assay: Perform an Electrophoretic Mobility Shift Assay (EMSA) or a TransAM NF-κB kit to quantify the amount of activated NF-κB in the nuclear extracts.

-

Data Analysis: Determine the concentration-dependent inhibition of NF-κB activation by the test compound.

Other Potential Therapeutic Targets

The broader class of coumarin-3-carboxylic acid derivatives has been explored for its inhibitory activity against a range of enzymes, suggesting further avenues for investigation for 8-Methoxy-2H-chromene-3-carboxylic acid.

Enzyme Inhibition

| Enzyme Target | Therapeutic Area | Reference |

| VEGFR2 | Cancer (Angiogenesis) | [3] |

| Topoisomerase II | Cancer | [3] |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | [4] |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | [4] |

| Cytochrome P450 2A13 | Cancer Prevention | [5] |

Synthesis

A general synthetic route to 8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives is outlined below.

Conclusion

8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The identified therapeutic targets, including the NF-κB signaling pathway and β-tubulin, provide a solid foundation for further mechanistic studies and lead optimization. The exploration of its activity against other clinically relevant enzymes may unveil additional therapeutic applications. This guide provides a comprehensive overview to aid researchers in advancing the study of this valuable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 8-methoxypsoralen on cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic Acid Derivatives and Analogs

The 8-methoxy-2H-chromene-3-carboxylic acid scaffold is a significant heterocyclic motif in medicinal chemistry. Chromenes, also known as benzopyrans, are bicyclic organic compounds consisting of a benzene ring fused to a pyran ring.[1] Derivatives of this core structure are found in numerous natural products and have garnered substantial interest due to their wide array of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 8-methoxy-2H-chromene-3-carboxylic acid derivatives and their analogs.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 8-methoxy-2H-chromene-3-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of substituted salicylaldehydes with active methylene compounds.

General Synthetic Protocol

A prevalent method for synthesizing coumarin-3-carboxylic acids involves the Knoevenagel condensation of a substituted salicylaldehyde with malonic acid.[4] For the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, 2-hydroxy-3-methoxybenzaldehyde would be the starting material. The reaction is often carried out in the presence of a base. An equimolar mixture of the substituted salicylaldehyde and malonic acid is stirred in an aqueous medium with a catalyst at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC).[4] Upon completion, the product is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like hot ethanol.[4] Yields for this type of reaction are typically high, ranging from 85-95%.[4]

Another synthetic approach involves the reaction of 2-hydroxy-3-methoxy-benzaldehyde with acrolein in the presence of potassium carbonate in a solvent like 1,4-dioxane.[2] The reaction mixture is refluxed for several hours.[2] After completion, the mixture is poured into iced water and extracted with an organic solvent such as diethyl ether.[2]

Caption: General workflow for the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity.

| Property | Value | Reference |

| 8-methoxy-2H-chromene-3-carboxylic acid | ||

| CAS Number | 57543-59-6 | [5] |

| Molecular Formula | C₁₁H₁₀O₄ | [5] |

| Molecular Weight | 206.19 g/mol | [5] |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | ||

| CAS Number | 2555-20-6 | [6] |

| Molecular Formula | C₁₁H₈O₅ | [6] |

| Molecular Weight | 220.18 g/mol | [6] |

| Hazard | Irritant | [6] |

| 8-Methoxy-chroman-3-carboxylic acid | ||

| CAS Number | 108088-19-3 | |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | Off-white crystalline powder | |

| Melting Point | 170-175 °C | |

| Purity | ≥ 99% (NMR) | |

| Storage | 0-8 °C |

Biological Activities and Therapeutic Potential

Derivatives of 8-methoxy-2H-chromene-3-carboxylic acid have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several novel 8-methoxycoumarin-3-carboxamides and their carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity.[7]

Hydrolysis of 8-methoxycoumarin-3-carboxamide to its corresponding 3-carboxylic acid derivative resulted in a significant improvement in antiproliferative activity, highlighting the importance of the hydrogen bonding acceptor group at the C3-position for cytotoxicity.[7] In contrast, bromination at the C5-position of the 8-methoxycoumarin-3-carboxylic acid scaffold led to a near-complete loss of cytotoxicity.[7]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 8-methoxycoumarin-3-carboxamide | - | 17 | [7] |

| N-acetyl-8-methoxycoumarin-3-carboxamide | - | 2.3 | [7] |

| 8-methoxycoumarin-3-carboxylic acid | - | 5 | [7] |

| 5-bromo-8-methoxycoumarin-3-carboxylic acid | - | 41 | [7] |

A proposed mechanism of action for some of these compounds involves the targeting of caspase-3/7 and the inhibition of β-tubulin polymerization, leading to apoptosis.[7]

Caption: Proposed anticancer mechanism of action for 8-methoxycoumarin derivatives.

Anti-inflammatory Activity

The chromene scaffold is present in many compounds known for their anti-inflammatory properties.[2] The 8-methoxy-chroman-3-carboxylic acid structure, in particular, is a versatile intermediate for developing novel anti-inflammatory agents. The methoxy group at the 8-position is known to modulate the biological properties of these derivatives.

Antimicrobial and Other Activities

Chromene derivatives have been widely investigated for their antimicrobial properties.[3] Additionally, various analogs have shown potential as anticonvulsants, antituberculosis agents, and inhibitors of monoamine oxidase.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of how the anticancer activity of the synthesized compounds might be evaluated.

-

Cell Culture: Human cancer cell lines (e.g., liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8-methoxycoumarin-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

References

- 1. rjptonline.org [rjptonline.org]

- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. scbt.com [scbt.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 8-Methoxy-Coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-coumarin derivatives, a prominent class of naturally occurring and synthetic benzopyrones, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These compounds, characterized by a core coumarin structure with a methoxy group at the C8 position, exhibit a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and photochemotherapeutic effects. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-methoxy-coumarin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The biological activities of 8-methoxy-coumarin derivatives are multifaceted, arising from their ability to interact with a variety of molecular targets and modulate complex signaling cascades. The primary mechanisms can be broadly categorized as follows:

-

DNA Intercalation and Photoreactivity: Certain 8-methoxy-coumarin derivatives, most notably the psoralen subclass (furanocoumarins), are renowned for their photosensitizing properties. In the presence of Ultraviolet A (UVA) radiation, these compounds intercalate into DNA and form covalent cross-links between DNA strands. This process inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is the cornerstone of PUVA (Psoralen + UVA) therapy, widely used in dermatology.

-

Enzyme Inhibition: A significant number of 8-methoxy-coumarin derivatives exert their effects by inhibiting the activity of key enzymes. This includes, but is not limited to, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmission and are targets for Alzheimer's disease therapies. Other enzymes such as tyrosinase and carbonic anhydrase are also inhibited by certain derivatives.

-

Modulation of Signaling Pathways: These compounds can intricately modulate intracellular signaling pathways that are often dysregulated in disease states. Key pathways affected include:

-

NF-κB Signaling: Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a common mechanism for the anti-inflammatory effects of these derivatives.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis, is another key target.

-

Apoptosis Induction: Many 8-methoxy-coumarin derivatives exhibit anticancer activity by inducing programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

-

Antiproliferative and Cytotoxic Effects: Beyond apoptosis induction, these derivatives can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest at different phases and inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Data on Biological Activities

The following tables summarize the in vitro efficacy of various 8-methoxy-coumarin derivatives against different cancer cell lines and their inhibitory activity against key enzymes.

Table 1: Anticancer Activity of 8-Methoxy-Coumarin Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8-methoxycoumarin-3-carboxamide (Compound 4) | HepG2 | Liver Cancer | 17 | [1] |

| 5-bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 | Liver Cancer | 0.9 | [1] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3a) | - | - | 7.40 ± 0.14 (AChE) | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | - | - | 8.01 ± 0.70 (AChE) | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3l) | - | - | 8.54 ± 1.01 (AChE) | [2][3] |

| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 3) | MCF-7 | Breast Cancer | 9.165 | [4] |

| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 3) | MDA-MB-231 | Breast Cancer | 12.65 | [4] |

| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 6) | MCF-7 | Breast Cancer | 6.621 | [4] |

| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 6) | MDA-MB-231 | Breast Cancer | 9.62 | [4] |

Table 2: Enzyme Inhibitory Activity of Coumarin Derivatives (IC50 and Ki values)

| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Coumarin 106 | Acetylcholinesterase (AChE) | - | 2.36 ± 0.17 | [5] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3a) | Acetylcholinesterase (AChE) | 7.40 ± 0.14 | - | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | Acetylcholinesterase (AChE) | 8.01 ± 0.70 | - | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3l) | Acetylcholinesterase (AChE) | 8.54 ± 1.01 | - | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | Butyrylcholinesterase (BChE) | 65.41 ± 4.55 | - | [2][3] |

| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3k) | Butyrylcholinesterase (BChE) | 71.45 ± 3.68 | - | [2][3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 8-methoxy-coumarin derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the 8-methoxy-coumarin derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), quantifiable at 412 nm. The presence of an inhibitor reduces the rate of this color change.[7]

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme. Prepare various concentrations of the 8-methoxy-coumarin derivative.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.[8]

Protocol:

-

Cell Treatment: Treat cells with the 8-methoxy-coumarin derivative for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis for NF-κB Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of 8-methoxy-coumarin derivatives on the NF-κB pathway, the expression and phosphorylation status of key proteins like p65, IκBα, and IKK can be analyzed.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the 8-methoxy-coumarin derivative and a stimulant of the NF-κB pathway (e.g., LPS or TNF-α). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Signaling Pathways and Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 8-methoxy-coumarin derivatives.

PUVA-Induced DNA Cross-linking and Apoptosis

Caption: PUVA therapy mechanism of action.

Inhibition of NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway.

Induction of Apoptosis

Caption: Induction of intrinsic and extrinsic apoptosis.

Conclusion

8-Methoxy-coumarin derivatives represent a versatile and promising class of bioactive compounds with a rich and complex pharmacology. Their mechanisms of action are diverse, ranging from direct interaction with DNA to the subtle modulation of key cellular signaling pathways and enzyme activities. The data and protocols presented in this technical guide underscore the significant therapeutic potential of these molecules, particularly in the fields of oncology, neurodegenerative diseases, and dermatology. Further research into the structure-activity relationships and optimization of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ovid.com [ovid.com]

- 6. benchchem.com [benchchem.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Features of 8-Methoxy-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features, synthesis, and potential biological significance of 8-Methoxy-2H-chromene-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structural Features

8-Methoxy-2H-chromene-3-carboxylic acid, with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , is a heterocyclic organic compound.[1] Its structure is characterized by a bicyclic system where a dihydropyran ring is fused to a benzene ring. A methoxy group is substituted at the 8th position of the aromatic ring, and a carboxylic acid group is attached to the 3rd position of the dihydropyran ring. The presence of the chiral center at the C2 position of the dihydropyran ring means that this compound can exist as enantiomers. The fused dihydropyran ring typically adopts a half-chair conformation.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid [3]

| Property | Value |

| Molecular Formula | C₁₁H₈O₅ |

| Molecular Weight | 220.18 g/mol |

| Melting Point | 215-218 °C |

| Appearance | Light yellow crystal |

| Infrared (IR) (KBr, cm⁻¹) | 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, acid), 1606, 1473, 1264, 1094, 964, 799, 739 |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | Not explicitly provided in the search result for this specific compound, but related coumarins show characteristic aromatic and vinylic protons. |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 111.6, 112.3, 113.5, 121.8, 132.0, 144.9, 150.3, 152.6, 158.0, 164.5 |

Note: For 8-Methoxy-2H-chromene-3-carboxylic acid, the C2 position would be a methylene group (CH₂), and its protons would likely appear as a multiplet in the ¹H NMR spectrum. The C2 carbon signal in the ¹³C NMR would be in the aliphatic region, and the C=O lactone peak in the IR spectrum would be absent.

Experimental Protocols

Proposed Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid

A plausible synthetic route to 8-Methoxy-2H-chromene-3-carboxylic acid can be adapted from the synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde.[2] The final step would involve the oxidation of the aldehyde to a carboxylic acid.

Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde [2]

-

Materials: 2-hydroxy-3-methoxy-benzaldehyde, acrolein, potassium carbonate, 1,4-dioxane, diethyl ether, magnesium sulfate.

-

Procedure:

-

To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, add an excess amount of acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.

-

Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

After cooling to room temperature, pour the mixture into 40 ml of iced water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 ml).

-

Combine the organic layers and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 8-Methoxy-2H-chromene-3-carbaldehyde. Purify further by column chromatography if necessary.

-

Step 2: Oxidation to 8-Methoxy-2H-chromene-3-carboxylic acid

-

Materials: 8-Methoxy-2H-chromene-3-carbaldehyde, an oxidizing agent (e.g., potassium permanganate, Jones reagent, or a milder oxidant like sodium chlorite), appropriate solvent (e.g., acetone, tert-butanol/water).

-

Procedure (Example using Sodium Chlorite):

-

Dissolve the 8-Methoxy-2H-chromene-3-carbaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

Slowly add a solution of sodium chlorite in water at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 8-Methoxy-2H-chromene-3-carboxylic acid. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

-

Visualizations

Caption: Synthetic workflow for 8-Methoxy-2H-chromene-3-carboxylic acid.

Potential Biological Significance

Chromene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] While specific studies on the biological pathways of 8-Methoxy-2H-chromene-3-carboxylic acid are limited, the activities of related coumarin compounds suggest potential mechanisms of action. For instance, some coumarins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.

Caption: Postulated anti-inflammatory signaling pathway modulation.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-Methoxy-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 8-Methoxy-2H-chromene-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the structurally related and more extensively studied analogue, 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, to provide a comparative context.

Core Physicochemical Data

A critical distinction must be made between 8-Methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) and its 2-oxo derivative (a coumarin), 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6). The presence of a ketone group at the C2 position in the pyran ring significantly alters the molecule's properties.

Quantitative data for both compounds are summarized below. There is a notable lack of experimentally determined physicochemical properties for 8-Methoxy-2H-chromene-3-carboxylic acid in publicly available literature.

| Property | 8-Methoxy-2H-chromene-3-carboxylic acid | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |

| CAS Number | 57543-59-6[1][2] | 2555-20-6[3][4][5] |

| Molecular Formula | C₁₁H₁₀O₄[1] | C₁₁H₈O₅[3][5] |

| Molecular Weight | 206.19 g/mol [1] | 220.18 g/mol [3][5] |

| Melting Point | Data not available | 214 - 216 °C[6] |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available[7] |

| Flash Point | Data not available | 178.8 °C[7] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties outlined above. These protocols are generally applicable to organic carboxylic acids.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[10][11]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[10][12] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.[13][14]

-